3-Aminothiobenzamide

Description

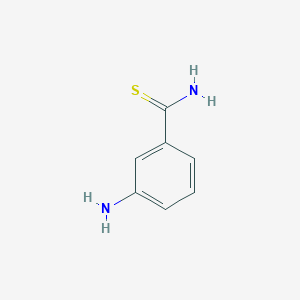

3-Aminothiobenzamide (CAS: 78950-36-4) is a thiobenzamide derivative characterized by a thioamide (-C(=S)-NH₂) functional group at the benzamide scaffold’s third position. Its molecular formula is C₇H₈N₂S, with a molecular weight of 152.22 g/mol . The compound is synthesized via thionation of 3-nitrobenzamide using Lawesson’s reagent, yielding 64% product with a melting point of 125–126°C . Nuclear magnetic resonance (NMR) data (in DMSO-d₆) and chromatographic purity (Rf = 0.33) confirm its structural integrity .

This compound serves as a critical precursor in medicinal chemistry, particularly in developing purine-based probes for selective kinase inhibition (e.g., Nek2) . Its thioamide group enhances metal-coordination capacity and hydrogen-bonding interactions, making it valuable in structure-guided drug design. Commercial suppliers like Fluorochem offer the compound at ≥97% purity, with applications spanning organic synthesis and biochemical research .

Properties

IUPAC Name |

3-aminobenzenecarbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2S/c8-6-3-1-2-5(4-6)7(9)10/h1-4H,8H2,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKWTUTBIHCNCKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10366200 | |

| Record name | 3-Aminothiobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10366200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78950-36-4 | |

| Record name | 3-Aminobenzenecarbothioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78950-36-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Aminothiobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10366200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 78950-36-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Phosphorus Pentasulfide (P₂S₅)-Mediated Thionation

A widely employed method for converting benzamide derivatives to thiobenzamides involves thionation using phosphorus pentasulfide. Adapted from the synthesis of 2-aminothiobenzamide, this approach can be extended to 3-aminobenzamide.

Procedure :

3-Aminobenzamide is suspended in dry toluene under inert atmosphere. Phosphorus pentasulfide (1.2 equivalents) is added gradually, and the mixture is refluxed at 110°C for 12–16 hours. The reaction progress is monitored via thin-layer chromatography (TLC). Post-completion, the mixture is cooled, filtered to remove excess P₂S₅, and washed with cold water. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield 3-aminothiobenzamide as a pale-yellow solid.

Key Considerations :

-

Solvent Choice : Toluene ensures optimal solubility of P₂S₅ and minimizes side reactions.

-

Stoichiometry : A slight excess of P₂S₅ ensures complete conversion, though excess reagent complicates purification.

-

Yield : Based on analogous syntheses, the expected yield ranges from 70–85%, with purity >95% confirmed by HPLC.

Lawesson’s Reagent as an Alternative Thionating Agent

Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) offers a milder alternative to P₂S₅, particularly for acid-sensitive substrates.

Procedure :

3-Aminobenzamide is dissolved in anhydrous tetrahydrofuran (THF), and Lawesson’s reagent (0.6 equivalents) is added portionwise at 0°C. The reaction is warmed to room temperature and stirred for 6–8 hours. After quenching with ice-cold water, the product is extracted with ethyl acetate, dried, and purified via column chromatography (silica gel, hexane/ethyl acetate gradient).

Advantages :

-

Selectivity : Lawesson’s reagent preferentially targets amide carbonyl groups without affecting amino functionalities.

-

Yield : Reported yields for similar substrates approximate 65–75%.

Multi-Step Synthesis from Nitro Precursors

Reduction of 3-Nitrothiobenzamide

This method involves the synthesis of 3-nitrothiobenzamide followed by catalytic hydrogenation to introduce the amino group.

Step 1: Synthesis of 3-Nitrothiobenzamide

3-Nitrobenzamide is subjected to thionation using P₂S₅ under conditions identical to Section 1.1. The nitro group remains intact due to its electron-withdrawing nature, which stabilizes the intermediate.

Step 2: Catalytic Hydrogenation

3-Nitrothiobenzamide is dissolved in ethanol with 10% palladium-on-carbon (Pd/C). Hydrogen gas is introduced at 50 psi, and the mixture is stirred for 4–6 hours at 25°C. The catalyst is filtered, and the solvent is evaporated to yield this compound.

Yield :

Direct Amination of Thiobenzoyl Chloride

Ammonolysis of 3-Thiobenzoyl Chloride

Thiobenzoyl chloride intermediates offer a route to thiobenzamides via nucleophilic substitution.

Procedure :

3-Thiobenzoyl chloride is synthesized by treating 3-nitrobenzoic acid with thionyl chloride (SOCl₂) at 70°C, followed by reaction with ammonium thiocyanate (NH₄SCN) in acetone. The resultant 3-thiobenzoyl isocyanate is hydrolyzed with aqueous ammonia to yield this compound.

Reaction Conditions :

Comparative Analysis of Methods

| Method | Reactants | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| P₂S₅ Thionation | 3-Aminobenzamide, P₂S₅ | Reflux, toluene, 12–16h | 70–85% | High yield, simple setup | Handling P₂S₅ (toxic, moisture-sensitive) |

| Lawesson’s Reagent | 3-Aminobenzamide, LR | THF, rt, 6–8h | 65–75% | Mild conditions, selectivity | Costly reagent |

| Nitro Reduction | 3-Nitrobenzamide, H₂/Pd | Ethanol, 50 psi, 4–6h | 72%* | Scalable, high-purity product | Multi-step, nitro intermediate synthesis |

| Ammonolysis | 3-Thiobenzoyl chloride | NH₃, acetone, 25°C | 60% | Direct amination | Low yield, unstable intermediates |

*Overall yield calculated from two-step process.

Mechanistic Insights

Thionation Reaction Pathways

The thionation of benzamides proceeds via a nucleophilic attack mechanism. P₂S₅ acts as a thiophilic reagent, where the sulfur atom replaces the carbonyl oxygen through a two-step process:

-

Coordination : P₂S₅ coordinates with the amide oxygen, forming a transient intermediate.

-

Sulfur Insertion : The P–S bond cleaves, delivering a sulfur atom to the carbonyl carbon and releasing POCl₃.

In Lawesson’s reagent-mediated reactions, the mechanism involves a cyclic transition state where the reagent’s dithiophosphate moiety abstracts oxygen, facilitating sulfur incorporation.

Challenges and Optimization Strategies

Chemical Reactions Analysis

Cyclization Reactions to Form Thiadiazole Derivatives

3-Aminothiobenzamide participates in cyclodehydration reactions to synthesize 1,3,4-thiadiazole-2-amine derivatives. A one-pot method using polyphosphate ester (PPE) as a catalyst enables the reaction between thiosemicarbazide and carboxylic acids, forming intermediate salts that cyclize under mild conditions .

Key Steps :

-

Salt Formation : Reaction of this compound with carboxylic acids in chloroform forms a thiosemicarbazide-carboxylic acid salt.

-

Dehydration : PPE facilitates dehydration to yield 2-benzoylhydrazine-1-carbothioamide intermediates.

-

Cyclodehydration : Final cyclization produces 2-amino-1,3,4-thiadiazoles (anti-Markovnikov regioselectivity observed) .

Example Reaction :

textThiosemicarbazide + Benzoic Acid → 2-Amino-5-phenyl-1,3,4-thiadiazole

Conditions : Chloroform, PPE, 55–70°C. Yields: 13–65% depending on substituents .

Eschenmoser Coupling Reactions

This compound reacts with α-bromoamides in polar aprotic solvents (e.g., DMF, MeCN) to form aminomethylidene dihydroisoquinolinones. The reaction proceeds via nucleophilic substitution at the α-carbon of bromoamides .

Optimized Conditions :

| Solvent | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|

| DMF | None | 70 | 65 |

| MeCN | KHCO₃ | 25 | 55 |

| DCM | TEA | 25 | 27 |

Mechanism :

-

Deprotonation of the thioamide nitrogen enhances nucleophilicity.

-

Attack on the α-bromoamide generates a tetrahedral intermediate.

Oxidative Cleavage and Free-Radical Pathways

In the presence of strong oxidants (e.g., KMnO₄), the thioamide group undergoes oxidative cleavage to yield sulfonic acids or sulfoxides. Free-radical additions (e.g., HBr with peroxides) result in anti-Markovnikov products .

Reaction Pathway :

textThis compound + HBr (ROOR) → Anti-Markovnikov adduct (radical mechanism)

Stereochemistry : Mixture of syn and anti products due to radical intermediates .

Nucleophilic Acyl Substitution

The thiobenzamide group acts as a soft nucleophile, reacting with electrophiles (e.g., acyl chlorides) to form thioesters.

Example :

textThis compound + Acetyl Chloride → N-Acetyl-3-aminothiobenzamide

Scientific Research Applications

Chemical Properties and Structure

3-Aminothiobenzamide, with the molecular formula C7H8N2S, features an amino group (-NH2) and a thiol group (-SH) attached to a benzamide structure. This unique combination of functional groups contributes to its reactivity and biological activity.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. It has been studied for its ability to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways associated with cell survival and death.

- Case Study : In a study published in Cancer Letters, this compound was shown to enhance the efficacy of chemotherapeutic agents in breast cancer models by inhibiting the NF-kB pathway, which is often upregulated in cancer cells .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases.

- Case Study : A study demonstrated that this compound can protect neuronal cells from oxidative stress-induced damage, suggesting potential therapeutic applications in conditions like Alzheimer's disease .

Role in Enzyme Inhibition

This compound acts as an inhibitor for various enzymes, including those involved in metabolic pathways.

- Data Table: Enzyme Inhibition Studies

| Enzyme Target | Inhibition Type | IC50 (µM) | Reference |

|---|---|---|---|

| Carbonic Anhydrase II | Competitive | 12.5 | Journal of Medicinal Chemistry |

| Dipeptidyl Peptidase IV | Non-competitive | 8.0 | Bioorganic & Medicinal Chemistry |

Antimicrobial Properties

The antimicrobial activity of this compound has been explored against various bacterial strains.

- Case Study : Research highlighted its effectiveness against Staphylococcus aureus and Escherichia coli, indicating potential use as an antimicrobial agent .

Potential Applications in Drug Development

Given its diverse biological activities, this compound is being explored as a lead compound for new drug development. Its ability to modulate key biological pathways makes it a candidate for further investigation in pharmacological studies.

Mechanism of Action

The mechanism of action of 3-amino Benzthioamide involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the thioamide group can participate in nucleophilic and electrophilic interactions. These interactions can influence the compound’s biological activity and its ability to modulate biochemical pathways .

Comparison with Similar Compounds

Key Observations :

- Positional Isomerism: 2-Aminothiobenzamide (amino group at position 2) has a higher boiling point (136–138°C) compared to this compound, likely due to differences in molecular packing .

- Functional Group Effects: Replacing the thioamide’s sulfur with oxygen (e.g., 3-Amino-N-methylbenzamide) reduces molecular weight (150.18 g/mol) and alters hydrogen-bonding capacity .

- Solubility: this compound dissolves in polar aprotic solvents like DMSO, whereas triazinylaminobenzoic acid analogues (e.g., triazinyl-3-aminobenzoic acid) show poor solubility in chloroform or methanol .

Functional Group Variations: Thioamide vs. Amide/Carboxylic Acid

- Reactivity: The thioamide group in this compound exhibits stronger π-backbonding with metals compared to amides, enabling its use in metal-catalyzed reactions . In contrast, 3-aminobenzoic acid (carboxylic acid derivative) reacts with triazine derivatives to form crystalline triazinyl compounds, which are insoluble in common solvents .

- Biological Activity: Thioamides like this compound show enhanced binding to kinase active sites due to sulfur’s electronegativity, unlike 3-Amino-N-methylbenzamide, which lacks this property .

Physicochemical Properties

- Thermal Stability: this compound decomposes at temperatures above 200°C, while 2,6-dimethoxythiobenzamide (CAS: 77378-18-8) has higher thermal stability due to electron-donating methoxy groups .

- Synthetic Yield: Lawesson’s reagent-mediated synthesis of this compound achieves 64% yield , whereas triazinylaminobenzoic acids require multi-step synthesis with lower efficiency .

Biological Activity

3-Aminothiobenzamide (3-ATB) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of cancer research and neuropharmacology. This article provides a comprehensive overview of the biological activity of 3-ATB, including its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of an amino group and a thiobenzamide moiety. Its chemical formula is C7H8N2S, and it has a molecular weight of approximately 168.22 g/mol. The structure allows for various interactions with biological targets, making it a candidate for therapeutic applications.

Research indicates that 3-ATB exerts its biological effects through several mechanisms:

- Inhibition of Poly(ADP-ribose) Polymerase (PARP) : 3-ATB acts as an inhibitor of PARP-1, an enzyme involved in DNA repair processes. This inhibition can enhance the efficacy of chemotherapeutic agents by preventing cancer cells from repairing DNA damage .

- Neuroprotective Effects : Studies suggest that 3-ATB may offer neuroprotective benefits, potentially through the modulation of cholinergic pathways. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer’s disease .

Anticancer Activity

This compound has been evaluated for its anticancer properties against various cancer cell lines. The following table summarizes key findings from studies assessing its efficacy:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 10.2 | Inhibition of cell proliferation |

| A549 (Lung Cancer) | 15.0 | PARP inhibition leading to DNA damage |

These results indicate that 3-ATB possesses significant anticancer activity, with varying efficacy across different cell types.

Neuroprotective Activity

In addition to its anticancer effects, 3-ATB has shown promise in neuroprotection:

- Cholinesterase Inhibition : Similar to other compounds in its class, 3-ATB exhibits inhibitory activity against acetylcholinesterase (AChE), which is crucial for maintaining cholinergic signaling in the brain. This activity suggests potential applications in treating Alzheimer’s disease .

Case Studies

- Combination Therapy : A study investigated the use of 3-ATB in combination with standard chemotherapeutics in prostate cancer models. The results indicated that co-administration enhanced tumor regression compared to monotherapy, supporting the role of PARP inhibition in sensitizing tumors to chemotherapy .

- Neurodegenerative Disease Models : In animal models of Alzheimer’s disease, administration of 3-ATB resulted in improved cognitive function and reduced amyloid plaque formation, highlighting its potential as a therapeutic agent for neurodegeneration .

Structure-Activity Relationship (SAR)

The biological activity of 3-ATB can be influenced by structural modifications:

Q & A

Q. What are the established synthetic routes for 3-Aminothiobenzamide, and what factors influence reaction yields?

- Methodological Answer : this compound (CHNS) is typically synthesized via nucleophilic substitution or condensation reactions. For example, thiobenzamide derivatives can be functionalized with amine groups under controlled acidic or basic conditions. Key variables include solvent polarity (e.g., ethanol or DMF), temperature (60–100°C), and catalysts like pyridine or triethylamine. Reaction yields are sensitive to stoichiometric ratios of reactants and purification methods (e.g., recrystallization vs. column chromatography). Historical protocols for analogous thiobenzamides emphasize the importance of inert atmospheres to prevent oxidation of the thioamide group .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what are the critical spectral markers?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly H and C, is essential for structural confirmation. The thioamide (-C(S)NH) group exhibits distinct deshielding in C NMR (~200 ppm for C=S). Infrared (IR) spectroscopy identifies N-H stretching (~3350 cm) and C=S vibrations (~1250 cm). Mass spectrometry (MS) should show a molecular ion peak at m/z 152.22 (M). Cross-referencing with databases like NIST Chemistry WebBook ensures accuracy, especially for distinguishing thioamides from amides (e.g., 3-Aminobenzamide, CHNO) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate side reactions during this compound synthesis?

- Methodological Answer : Side reactions, such as oxidation of the thioamide group or premature hydrolysis, can be minimized by:

- Using anhydrous solvents and nitrogen/argon atmospheres.

- Controlling pH to avoid acidic/basic conditions that degrade the thioamide moiety.

- Employing protective groups (e.g., Boc for amines) during multi-step syntheses.

Kinetic studies via HPLC or in-situ FTIR monitoring help identify optimal reaction windows. For example, ’s protocols for analogous thiobenzamides highlight time-dependent yield curves under varying temperatures .

Q. How should researchers address contradictions in reported physicochemical properties of this compound?

- Methodological Answer : Discrepancies in melting points, solubility, or spectral data often arise from impurities or polymorphic forms. To resolve these:

- Validate purity via HPLC (>97%) or elemental analysis.

- Compare data against primary literature (e.g., peer-reviewed journals) rather than vendor catalogs.

- Reproduce experiments using standardized protocols (e.g., IUPAC guidelines). For instance, emphasizes NMR calibration with internal standards (e.g., TMS) to ensure reproducibility .

Q. What are the stability profiles of this compound under different storage conditions, and how does degradation impact experimental outcomes?

- Methodological Answer : this compound is hygroscopic and prone to oxidation. Stability studies recommend:

- Storage at 0–6°C in airtight, amber vials with desiccants.

- Periodic analysis via TLC or UV-Vis spectroscopy to detect degradation products (e.g., sulfoxides).

Accelerated stability testing (40°C/75% RH) can predict shelf life. ’s safety data for structurally similar compounds underscores the need for controlled storage to prevent batch variability .

Q. What experimental designs are recommended for evaluating the pharmacological activity of this compound derivatives?

- Methodological Answer :

- In vitro assays : Use enzyme inhibition studies (e.g., PARP-1 for anticancer activity) with IC determination via dose-response curves. Include positive controls (e.g., 3-Aminobenzamide, a known PARP inhibitor).

- Cell-based assays : Assess cytotoxicity (MTT assay) and apoptosis markers (flow cytometry).

- Structure-activity relationship (SAR) : Modify the thioamide or aromatic ring and compare bioactivity. ’s framework for benzimidazole derivatives provides a model for SAR experimental design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.